Boc-D-homoserine sodium salt

Chiral Resolution Enzymatic Synthesis Peptide Chemistry

Peptide synthesis workflows requiring D-homoserine face solubility and stereochemical purity challenges with L-forms or free acids. This Boc-D-homoserine sodium salt directly resolves these issues. - **D-Enantiomer**: Confers proteolytic stability; ≥98% enantiomeric purity for SAR studies. - **Sodium salt**: Superior aqueous solubility vs free acid for reproducible assays and bioconjugation. - **Boc protection**: Compatible with Boc-chemistry SPPS; selective deprotection preserves conjugate integrity. Available in research quantities with immediate shipment.

Molecular Formula C9H16NNaO5
Molecular Weight 241.22 g/mol
Cat. No. B12971441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-homoserine sodium salt
Molecular FormulaC9H16NNaO5
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)[O-].[Na+]
InChIInChI=1S/C9H17NO5.Na/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1
InChIKeyJVEDJBJPRTYLBE-FYZOBXCZSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Boc-D-Homoserine Sodium Salt


Boc-D-homoserine sodium salt (CAS 67198-87-2) is a protected, non-proteinogenic amino acid derivative that serves as a critical chiral building block in peptide synthesis and medicinal chemistry . It consists of the D-enantiomer of homoserine, with its α-amine group protected by a tert-butyloxycarbonyl (Boc) group and its carboxylate moiety neutralized as a sodium salt . This compound is a specialized tool for introducing the D-homoserine residue into complex molecular frameworks, particularly in applications where the L-enantiomer is unsuitable due to stereochemical constraints [1].

Synthesis Workflow Boc-chemistry solid-phase peptide synthesis (SPPS) compatible
Stereochemical Control D-enantiomer for chiral peptide construction and stereochemical study fit
Formulation Support Sodium salt form supports aqueous solubility for assay and conjugation workflows
Research Application Chiral building block for introducing D-homoserine into peptide research frameworks

Why Substitution Fails: Boc-D-Homoserine Sodium Salt


Generic substitution with L-homoserine derivatives or free base forms is non-trivial due to fundamental differences in stereochemistry and physical properties. The D-configuration is essential for constructing peptides with enhanced metabolic stability against proteases, a feature not achievable with the naturally occurring L-enantiomer [1]. Furthermore, the sodium salt form provides superior aqueous solubility compared to the free acid, a critical factor for reproducible formulation in both in vitro assays and in vivo studies . The Boc protecting group is also uniquely suited for Boc-chemistry Solid-Phase Peptide Synthesis (SPPS), a workflow where Fmoc-protected analogs would be incompatible [2].

L-Enantiomer Substitution D-configuration is essential for stereochemical control; L-homoserine may alter peptide conformation and protease susceptibility profile.
Free Acid Form Sodium salt provides aqueous solubility support; free acid form may require organic co-solvents that can affect assay conditions and reproducibility.
Fmoc-Protected Analogs Boc group is required for Boc-chemistry SPPS workflows; Fmoc-protected analogs are incompatible with this synthesis method and may shift deprotection strategy.

Differentiation Evidence for Boc-D-Homoserine Sodium Salt


Enzymatic Chiral Resolution Efficiency

The D-enantiomer can be obtained with high optical purity via enzymatic resolution. Using penicillin G acylase (PGA) to hydrolyze N-phenylacetylated DL-homoserine lactone, the enzyme selectively converts the L-enantiomer, leaving the desired D-enantiomer unreacted. This process demonstrates an enantiomeric excess (ee) of 98% for the D-homoserine derivative .

Chiral Resolution
Class-level
98% ee (D-enantiomer)
Supports enantiomeric identity verification
Enzymatic resolution with PGA; review COA per lot
Chiral Resolution Enzymatic Synthesis Peptide Chemistry

Commercial Purity Specifications

Reputable vendors consistently supply Boc-D-homoserine and its sodium salt with high chemical purity, verified by standard analytical methods. Specifications typically cite a minimum purity of 98.0%, ensuring the compound is suitable for demanding research applications without extensive in-house purification [1].

Chemical Purity
Vendor specification
≥98.0% (HPLC/GC)
Supports procurement consistency review
Review vendor COA per lot for reproducibility
Quality Control Peptide Synthesis Analytical Chemistry

Salt Form Aqueous Solubility

The sodium salt form of Boc-D-homoserine exhibits high aqueous solubility, a crucial property for many biological assays and conjugation reactions. This is a marked improvement over the free acid form and many other protected amino acids, which often require organic co-solvents like DMSO .

Aqueous Solubility
Class-level
Soluble (sodium salt form)
Supports aqueous formulation workflow
Class-level property; verify with specific lot
Formulation Aqueous Solubility Bioconjugation

D-Amino Acid Protease Resistance

Incorporating D-amino acids like D-homoserine into peptide sequences is a well-established strategy for increasing resistance to proteolytic degradation. Peptides composed of natural L-amino acids are rapidly degraded by ubiquitous proteases in vivo, whereas peptides containing D-amino acids can exhibit significantly extended half-lives [1].

Protease Stability
Class-level
Increased stability vs L-form
Supports protease resistance study context
D-amino acid class-level property; model-dependent
Peptide Stability Protease Resistance Drug Development

Boc-D-Homoserine Sodium Salt Application Scenarios


Protease-Resistant Peptide Therapeutics

Utilize Boc-D-homoserine sodium salt as a key building block in Boc-chemistry SPPS to introduce a D-homoserine residue. This modification is predicted to confer resistance to proteolytic degradation in the final peptide drug candidate, thereby improving its pharmacokinetic properties and therapeutic index . The high purity of the building block ensures efficient coupling and minimizes the formation of unwanted side products [1].

Chiral Library Construction for Drug Discovery

Employ Boc-D-homoserine sodium salt in the synthesis of chiral compound libraries for high-throughput screening. The compound's defined D-stereochemistry and high enantiomeric purity (typically ≥98%) are essential for generating stereochemically pure leads, which is a critical factor in structure-activity relationship (SAR) studies and for minimizing off-target effects [1].

Site-Specific Bioconjugation for Chemical Probes

Leverage the enhanced aqueous solubility of the sodium salt form to perform site-specific bioconjugation reactions, such as linking the D-homoserine residue to a fluorophore or affinity tag. The Boc group allows for selective, controlled deprotection in the final steps of the synthesis, ensuring the integrity of the conjugate [1].

Application
Selection Property
Validation Focus
Protease-Resistant Peptide Research
D-enantiomer stereochemical control
Protease stability endpoint review
Chiral Library Screening Studies
Stereochemical purity review
Enantiomeric identity verification
Site-Specific Bioconjugation
Aqueous solubility profile
Boc deprotection control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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